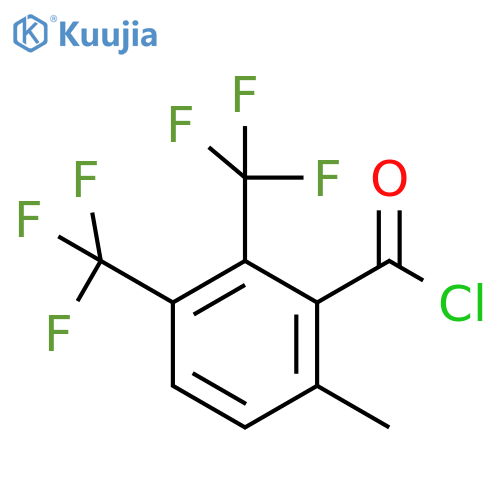

Cas no 1806836-22-5 (2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride)

1806836-22-5 structure

商品名:2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride

CAS番号:1806836-22-5

MF:C10H5ClF6O

メガワット:290.589523077011

CID:5002936

2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride

-

- インチ: 1S/C10H5ClF6O/c1-4-2-3-5(9(12,13)14)7(10(15,16)17)6(4)8(11)18/h2-3H,1H3

- InChIKey: NNVGSJFJLXZTAK-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=C(C)C=CC(C(F)(F)F)=C1C(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 323

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 17.1

2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010012396-1g |

2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride |

1806836-22-5 | 97% | 1g |

1,490.00 USD | 2021-07-05 |

2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1806836-22-5 (2,3-Bis(trifluoromethyl)-6-methylbenzoyl chloride) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量